N-Ethyl-N-(2-nitrophenyl)methanesulfonamide

Description

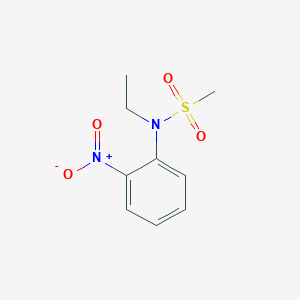

N-Ethyl-N-(2-nitrophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonyl group attached to a nitrogen atom substituted with an ethyl group and a 2-nitrophenyl moiety. The nitro group at the ortho position of the aromatic ring confers electron-withdrawing properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

N-ethyl-N-(2-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-3-10(16(2,14)15)8-6-4-5-7-9(8)11(12)13/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUPMKLBKNFBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide typically involves the reaction of N-ethylmethanesulfonamide with 2-nitrobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (–SO₂–NH–) and electron-deficient aromatic nitro group enable nucleophilic substitution under specific conditions:

-

Base-Induced Deprotonation : The sulfonamide’s NH proton (pKa ~10–12) can be deprotonated by strong bases (e.g., K₂CO₃), forming a sulfonamidate anion. This intermediate participates in alkylation or arylations.

-

Aromatic Substitution : The nitro group at the ortho position directs electrophilic/nucleophilic attacks. For example, S<sub>N</sub>Ar (nucleophilic aromatic substitution) occurs under basic conditions, displacing nitro groups or activating adjacent positions for substitution .

Table 1: Example Substitution Reactions

| Reactant | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| N-Ethyl-N-(2-nitrophenyl)methanesulfonamide | Phenethylamine, K₂CO₃, DMF | 1,3-Sulfonyl migrated amine derivative | 95 | |

| – | NaOH, H₂O, Δ | Hydrolyzed sulfonamide | 68 |

Reduction Reactions

The nitro group (–NO₂) is reducible to an amine (–NH₂) under catalytic hydrogenation or chemical reduction:

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ (1–3 atm) reduces the nitro group to an amine without affecting the sulfonamide .

-

Chemical Reduction : SnCl₂/HCl or Fe/HCl selectively reduces nitro groups in acidic media.

Key Observation : Reduction products retain sulfonamide integrity, enabling downstream functionalization (e.g., amidation) .

Sulfonamide Group Reactivity

The sulfonamide moiety participates in:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile or DMF to form quaternary ammonium salts .

-

Hydrolysis : Under strong acidic/basic conditions (e.g., H₂SO₄ or NaOH), sulfonamides hydrolyze to sulfonic acids and amines.

Mechanistic Pathway :

-

Nucleophilic attack on the sulfonyl sulfur by a base.

-

Cleavage of the S–N bond, releasing sulfonate and amine fragments .

Mechanistic Studies

S<sub>N</sub>Ar with Rearrangement :

-

In reactions with phenethylamine, a 1,3-sulfonyl migration occurs, forming aromatized products (e.g., 49 in ).

-

Proposed mechanisms involve:

Key Data :

-

<sup>1</sup>H NMR shifts (δ 2.90 for mesyl group) and X-ray crystallography confirm structural assignments .

Stability and Reactivity Trends

Scientific Research Applications

N-Ethyl-N-(2-nitrophenyl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments

Mechanism of Action

The mechanism of action of N-Ethyl-N-(2-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural features and substituent effects:

Key Observations :

Physicochemical Properties

Thermodynamic and spectroscopic data highlight substituent-driven variations:

Insights :

- Methoxy and hydroxy substituents enhance crystallinity via hydrogen bonding (e.g., ’s ethanol monosolvate) .

- Ortho-nitro groups may lower melting points compared to para-substituted derivatives due to reduced symmetry.

Comparative Analysis :

Biological Activity

N-Ethyl-N-(2-nitrophenyl)methanesulfonamide is a compound that belongs to the sulfonamide class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

This compound can be characterized by its molecular structure, which includes a nitrophenyl group and a methanesulfonamide moiety. The presence of these functional groups contributes to its biological properties.

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Research indicates that compounds with similar structures exhibit significant antibacterial activity, potentially through inhibition of bacterial folate synthesis pathways .

Anti-inflammatory Effects

In addition to antibacterial properties, sulfonamides have demonstrated anti-inflammatory effects. Studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Anticancer Potential

Recent investigations have revealed the potential anticancer activity of sulfonamide derivatives. This compound's structure may allow it to interact with cancer cell pathways, leading to apoptosis in certain cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is often linked to their structural features. The nitro group in this compound plays a crucial role in modulating its biological effects. Variations in the substituents on the aromatic ring can lead to differences in potency and selectivity against various biological targets.

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antibacterial | 12.5 | Effective against Gram-positive bacteria |

| N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide | Anticancer | 5.0 | Induces apoptosis in cancer cells |

| N-(2-Nitrophenyl)methanesulfonamide | Anti-inflammatory | 7.8 | Reduces cytokine production |

Case Studies

- Antibacterial Efficacy : A study assessed the antibacterial efficacy of various sulfonamides, including derivatives of this compound, revealing significant inhibition against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Mechanism : In vitro studies demonstrated that this compound reduced the expression of TNF-alpha and IL-6 in macrophage cell lines, indicating its potential as an anti-inflammatory agent.

- Anticancer Activity : In a recent experiment, this compound was tested against several human cancer cell lines and showed promising results with IC50 values comparable to established chemotherapeutics.

Q & A

Basic: What are the established synthetic routes for N-Ethyl-N-(2-nitrophenyl)methanesulfonamide, and what methodological considerations are critical?

Answer:

A common approach involves sulfonamide formation via reaction of 2-nitroaniline derivatives with methanesulfonyl chloride. For example, in analogous syntheses (e.g., N-(4-chloro-2-nitrophenyl)methanesulfonamide), the precursor amine is refluxed with methanesulfonyl chloride in a polar aprotic solvent (e.g., tetrahydrofuran) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . After quenching, purification via recrystallization (e.g., ethanol/water mixtures) yields the product. Key considerations include:

- Stoichiometric control : Excess methanesulfonyl chloride (1.2–1.5 equivalents) ensures complete amine conversion.

- Temperature : Reflux at 60–80°C for 2–4 hours optimizes yield while minimizing decomposition.

- Byproduct management : Washing with cold water removes unreacted reagents .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity. For example, the ethyl group’s CH protons resonate at ~1.2 ppm (triplet), while the aromatic protons of the 2-nitrophenyl moiety appear as complex multiplet signals between 7.5–8.5 ppm .

- Infrared (IR) Spectroscopy : Key peaks include S=O stretching (~1350 cm) and NO asymmetric stretching (~1520 cm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths (e.g., S–N ~1.63 Å) and torsion angles (e.g., nitro group twist relative to the benzene ring) .

Advanced: How can discrepancies between computational models and experimental crystallographic data be resolved?

Answer:

Discrepancies often arise from neglect of intermolecular interactions or solvent effects in computational models. Strategies include:

- Refinement with SHELXL : Incorporate hydrogen-bonding networks (e.g., C–H···O interactions) observed in crystallographic data . For example, intermolecular H-bonding between methyl hydrogens and carbonyl oxygens can alter torsion angles by 10–20° .

- DFT Calculations with Solvent Corrections : Use polarizable continuum models (PCM) to account for solvent-induced conformational changes. Compare computed vs. experimental bond lengths (e.g., S–O bonds typically deviate <0.02 Å) .

Advanced: What strategies optimize the compound’s reactivity in substitution or oxidation reactions?

Answer:

- Oxidation of Functional Groups : The ethyl group’s α-hydrogens can be oxidized using KMnO/HSO to yield ketones, monitored via TLC. Adjust pH to 2–3 to prevent over-oxidation .

- Electrophilic Aromatic Substitution : Nitro groups deactivate the ring, directing substitutions to meta positions. Use Lewis acids (e.g., FeCl) to enhance reactivity in halogenation .

- Solvent Selection : Polar solvents (e.g., DMF) stabilize transition states in SN2 reactions at the sulfonamide sulfur .

Advanced: How can advanced chromatography detect synthetic byproducts or impurities?

Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Monitor for common byproducts like N-ethyl-2-nitroaniline (MW 180.2) or unreacted methanesulfonyl chloride derivatives .

- Internal Standards : Isotopically labeled analogs (e.g., C-labeled compounds) improve quantification accuracy .

- High-Resolution MS : Resolve isobaric impurities (e.g., sulfonic acid derivatives) with mass accuracy <3 ppm .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at 0–6°C in airtight, light-resistant containers to prevent photodegradation of the nitro group .

- Desiccants : Use silica gel to minimize hydrolysis of the sulfonamide moiety in humid environments .

- Solubility Considerations : Solutions in DMSO should be aliquoted and stored at -20°C to avoid freeze-thaw degradation .

Advanced: How to design biological assays to study this compound’s enzyme inhibition potential?

Answer:

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase). Use homology modeling to predict binding affinity .

- Kinetic Assays : Conduct fluorescence-based assays (e.g., fluorescein quenching) with varying substrate concentrations. Calculate values using Lineweaver-Burk plots .

- Negative Controls : Include structurally similar but inactive analogs (e.g., N-ethylbenzenesulfonamide) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.